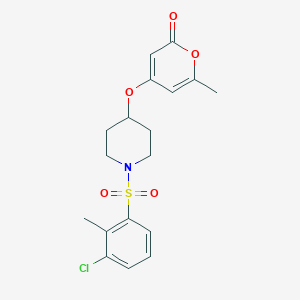
4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H20ClNO5S and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing heterocyclic compounds based on sulfonyl derivatives, demonstrating their potential in creating new chemical entities with possible antimicrobial activities. For instance, the synthesis of new heterocycles based on sulfonamido pyrazole has been explored, highlighting the structural versatility and biological relevance of these compounds (El‐Emary, Al-muaikel, & Moustafa, 2002)[https://consensus.app/papers/synthesis-antimicrobial-activity-heterocycles-based-el‐emary/5b94103b632953ebaf9a53510575a165/?utm_source=chatgpt]. Additionally, novel pyrazolopyrimidine and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared, with some showing antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004)[https://consensus.app/papers/nitriles-heterocyclic-chemistry-facile-synthesis-ammar/e9816622aa565b95b501ae8bdcd51fbd/?utm_source=chatgpt].
Antimicrobial Activity
The antimicrobial potential of synthesized compounds has been a significant area of research. For example, a study on the crystal structure of a synthesized pyran derivative revealed favorable antimicrobial activities compared to reference agents, underscoring the compound's potential as a bactericidal and fungicidal agent (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022)[https://consensus.app/papers/structure-okasha/0ceaf7a825e556329c11c76ca6853e5f/?utm_source=chatgpt].
Corrosion Inhibition
Another fascinating application involves the use of piperidine derivatives as inhibitors for the corrosion of metals. Specifically, piperidine, piperidones, and tetrahydrothiopyrones have been investigated for their effectiveness in preventing copper corrosion in sulfuric acid, demonstrating the chemical versatility and practical applications of these compounds beyond biological contexts (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991)[https://consensus.app/papers/piperidine-piperidones-tetrahydrothiopyrones-sankarapapavinasam/efe3eb6dd61c5af0b83e36fd105bbb19/?utm_source=chatgpt].
Synthesis and Structural Analysis
The synthesis and structural analysis of novel compounds have been critical in understanding the potential applications of these chemicals. The detailed synthesis process, coupled with X-ray crystallography, provides insights into the molecular structure and possible interactions of these compounds, paving the way for further exploration of their biological and industrial applications (Shen, Tang, Wu, Pan, & Diao, 2014)[https://consensus.app/papers/synthesis-xray-crystal-structure-computational-study-shen/c5a045e36604535da10291825ba7f314/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12-10-15(11-18(21)24-12)25-14-6-8-20(9-7-14)26(22,23)17-5-3-4-16(19)13(17)2/h3-5,10-11,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMOFTZZDTVOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)

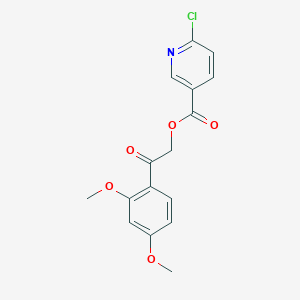
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2881544.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
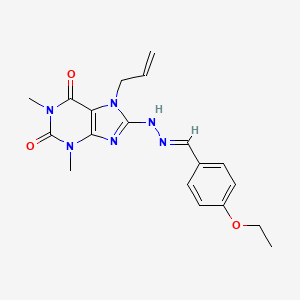
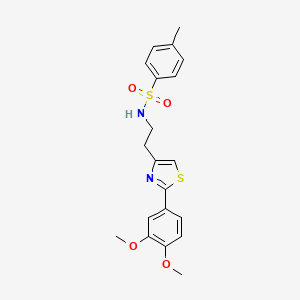
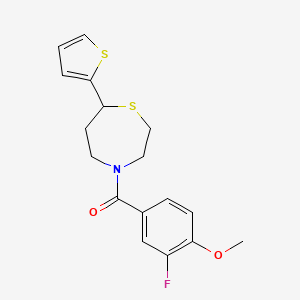
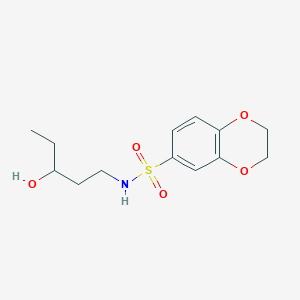
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)
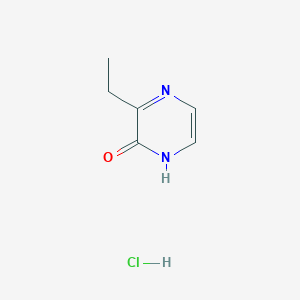
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2881560.png)
![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)
